1-ethyl-5-iodo-1H-pyrazol-3-amine 1-ethyl-5-iodo-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15763837
InChI: InChI=1S/C5H8IN3/c1-2-9-4(6)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8)
SMILES:
Molecular Formula: C5H8IN3
Molecular Weight: 237.04 g/mol

1-ethyl-5-iodo-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15763837

Molecular Formula: C5H8IN3

Molecular Weight: 237.04 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-5-iodo-1H-pyrazol-3-amine -

Specification

Molecular Formula C5H8IN3
Molecular Weight 237.04 g/mol
IUPAC Name 1-ethyl-5-iodopyrazol-3-amine
Standard InChI InChI=1S/C5H8IN3/c1-2-9-4(6)3-5(7)8-9/h3H,2H2,1H3,(H2,7,8)
Standard InChI Key IZLHUDWGGHDRBK-UHFFFAOYSA-N
Canonical SMILES CCN1C(=CC(=N1)N)I

Introduction

1-Ethyl-5-iodo-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. It features a five-membered ring with two nitrogen atoms, an ethyl group at the 1-position, an iodine atom at the 5-position, and an amino group at the 3-position. This unique structural arrangement contributes to its distinct chemical properties and potential biological activities.

Synthesis Methods

The synthesis of 1-ethyl-5-iodo-1H-pyrazol-3-amine typically involves several steps, including the cyclocondensation of acetylenic ketones with hydrazines, followed by iodination at the 5-position using iodine or iodine-containing reagents. Solvents like dimethyl sulfoxide (DMSO) are commonly used, and catalytic systems may be employed to enhance yield and selectivity.

Biological Activities and Potential Applications

Pyrazole derivatives, including 1-ethyl-5-iodo-1H-pyrazol-3-amine, are known for their diverse biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. The iodine substituent in this compound may enhance its biological effects by increasing lipophilicity or altering interactions with biological targets.

Biological ActivityDescription
Anti-inflammatoryCommon among pyrazole derivatives
AntimicrobialDemonstrated by various pyrazole compounds
AnticancerPotential due to the presence of iodine and other structural features

Interaction Studies and Mechanism of Action

Interaction studies involving 1-ethyl-5-iodo-1H-pyrazol-3-amine focus on its reactivity with biological targets, such as enzymes or receptors. The presence of iodine enhances its reactivity towards nucleophilic attack, allowing it to participate in various biochemical pathways. The compound's mechanism of action may involve acting as an enzyme inhibitor or modulator.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-ethyl-5-iodo-1H-pyrazol-3-amine, including ethyl 3-pyrazolecarboxylate, 5-iodo-1H-pyrazole, and 1-ethylpyrazole. The unique combination of an ethyl group, iodine, and an amino group in 1-ethyl-5-iodo-1H-pyrazol-3-amine confers distinct chemical properties and reactivity patterns.

CompoundStructural FeaturesUnique Aspects
Ethyl 3-pyrazolecarboxylateIodine at position 3Lacks ethyl substitution
5-Iodo-1H-pyrazoleIodine at position 5No amino group
1-EthylpyrazoleEthyl group at position 1No halogen substituent

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